tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate

Catalog No.
S6480001
CAS No.
2409962-67-8
M.F
C11H18BrNO2
M. Wt
276.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carbox...

CAS Number

2409962-67-8

Product Name

tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate

Molecular Formula

C11H18BrNO2

Molecular Weight

276.2
Tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate, also known as BIA, is a heterocyclic compound that contains a spirostructure. This compound has been the subject of scientific research due to its potential applications in various fields, such as the design of new drugs and materials. In this paper, we will explore the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate.
Tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate is a spiro-azacyclic compound that has a heterocyclic structure. The synthesis of this compound was first reported in 2004 by researchers at Boehringer Ingelheim Pharmaceuticals. It was initially described as a compound with potential use in the development of central nervous system drugs.
Tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate has a molecular formula of C12H20BrNO2 and a molar mass of 288.20 g/mol. It is a yellowish-white solid that has a melting point of 127-131°C. This compound is sparingly soluble in water, but it is soluble in many common organic solvents such as ethanol, acetone, and dichloromethane.
The synthesis of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate involves the condensation reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione and ethyl 6-bromo-2-oxo-2,3-dihydropyridazine-3-carboxylate. The resulting intermediate is then cyclized with lithium diisopropylamide to produce the spirocycle.
The characterization of the compound is typically done through the use of spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The NMR spectrum of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate shows characteristic peaks that correspond to different functional groups in the compound. The IR spectrum provides information about the bonds present in the molecule.
The analytical methods used to detect tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate in various samples include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). HPLC has been used to analyze the purity of the compound, while LC-MS is used to detect the compound in biological samples.
Tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate has been studied for its potential biological activities, including its effects on dopamine D3 receptors. It has been shown to have high affinity for dopamine D3 receptors, which are implicated in several psychiatric disorders such as drug addiction and schizophrenia.
Information on the toxicity and safety profile of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate is limited, and there have been no reports of adverse effects in scientific experiments. However, research on the safety of this compound is ongoing.
Tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate has potential applications in the design of drugs that target dopamine D3 receptors. Research has shown that this compound can act as a dopamine D3 receptor antagonist, which may have therapeutic benefits for the treatment of psychiatric disorders. Additionally, it has been investigated for its potential as a chiral auxiliary in organic synthesis.
Research on tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate is ongoing, with new studies exploring its biological activities, synthesis, and applications. Some recent studies have focused on the development of new derivatives based on the spirostructure of this compound, which could have improved biological activities.
The potential implications of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate in various fields of research and industry are significant. In the pharmaceutical industry, this compound could be used in the development of new drugs for the treatment of psychiatric disorders. Its potential as a chiral auxiliary in organic synthesis could also have implications for the development of new materials in industries such as pharmaceuticals, flavors, and fragrances.
Limitations
One of the limitations of research on tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate is the limited information available on its toxicity and safety profile. Further studies are needed to fully evaluate the safety of this compound. Additionally, studies exploring its biological activities are still in the early stages, and more research is needed to fully understand its potential therapeutic benefits.
- Further studies are needed to evaluate the safety and toxicity profile of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate in pre-clinical and clinical settings.
- Research should be focused on the development of new derivatives based on the spirostructure of this compound that have improved biological activities.
- Further studies should explore the potential of this compound as a chiral auxiliary in organic synthesis, which could have implications for the design of new materials in various industries.
- More research is needed to fully understand the mechanism of action of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate as a dopamine D3 receptor antagonist, as this could provide insights into the development of new drugs for the treatment of psychiatric disorders.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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